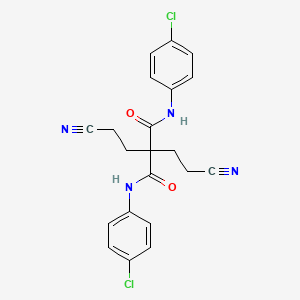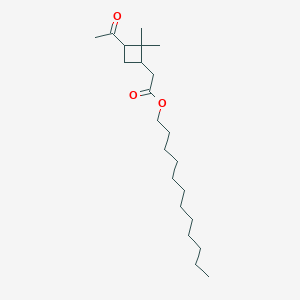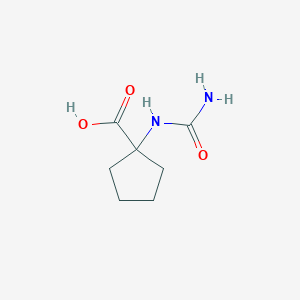
3-(Trimethylstannyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylstannyl)propanenitrile is an organotin compound characterized by the presence of a trimethylstannyl group attached to a propanenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-(Trimethylstannyl)propanenitrile can be synthesized through several methods. One common approach involves the reaction of a halogenated propanenitrile with trimethyltin chloride in the presence of a base. The reaction typically proceeds under mild conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin chemistry apply. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trimethylstannyl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes or other unsaturated compounds.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Sodium tert-butoxide in DMSO is commonly used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting nitriles to amines.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizers can be used to oxidize nitriles to carboxylic acids.
Major Products:
Applications De Recherche Scientifique
3-(Trimethylstannyl)propanenitrile has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3-(Trimethylstannyl)propanenitrile exerts its effects is primarily through its reactivity as an organotin compound. The trimethylstannyl group can participate in various nucleophilic substitution and elimination reactions, often facilitated by the electron-withdrawing nitrile group. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds, making the compound valuable in synthetic organic chemistry .
Comparaison Avec Des Composés Similaires
Propanenitrile: A simpler nitrile compound without the trimethylstannyl group.
Trimethylstannyl Arylboronates: Compounds with similar organotin functionality but different organic backbones.
3-(Trimethylstannyl)alanine: An amino acid derivative with a trimethylstannyl group.
Uniqueness: 3-(Trimethylstannyl)propanenitrile is unique due to its combination of a nitrile group and a trimethylstannyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling and other reactions .
Propriétés
Numéro CAS |
5827-64-5 |
|---|---|
Formule moléculaire |
C6H13NSn |
Poids moléculaire |
217.88 g/mol |
Nom IUPAC |
3-trimethylstannylpropanenitrile |
InChI |
InChI=1S/C3H4N.3CH3.Sn/c1-2-3-4;;;;/h1-2H2;3*1H3; |
Clé InChI |
HHQXEIZOAAUKEB-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


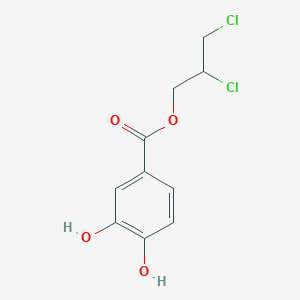



![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)

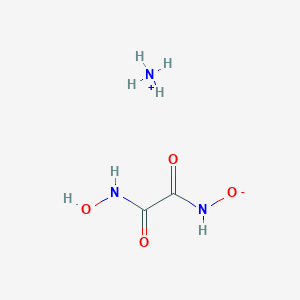

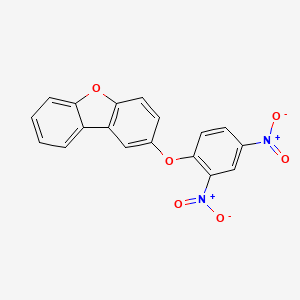
![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
